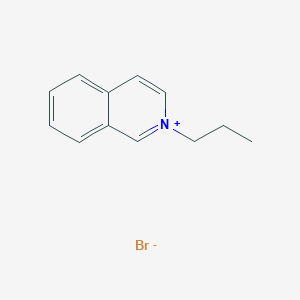

2-Propylisoquinolinium bromide

説明

Overview of Quaternary N-Heterocyclic Cations: Structural Features and Chemical Significance

Quaternary N-heterocyclic cations are a class of organic ions characterized by a positively charged nitrogen atom incorporated into a heterocyclic ring system. This positive charge arises from the nitrogen atom forming four covalent bonds, rendering it a quaternary ammonium (B1175870) center. The structural framework of these cations typically consists of a planar or near-planar aromatic ring, which imparts a degree of rigidity and specific electronic properties to the molecule. The positive charge is delocalized to varying extents across the heterocyclic system, influencing the reactivity of the ring, particularly the carbon atoms adjacent to the quaternized nitrogen. acs.org

The chemical significance of quaternary N-heterocyclic cations is vast and multifaceted. Their inherent positive charge makes them valuable as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Furthermore, the polarized C-H bonds within these cationic rings can act as hydrogen-bond donors, influencing supramolecular assembly and interaction with other molecules. acs.org In the realm of materials science, these cations are integral components of ionic liquids, a class of salts with low melting points that are explored as environmentally benign solvents and electrolytes. The unique electronic and steric properties of N-heterocyclic cations also allow them to serve as precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. illinois.eduresearchgate.netmdpi.com

Importance of Isoquinolinium Ring Systems in Organic Synthesis and Functional Materials

The isoquinolinium ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in organic chemistry. acs.org When the nitrogen atom is quaternized, the resulting isoquinolinium salt exhibits enhanced reactivity and unique properties that are harnessed in both organic synthesis and the development of functional materials.

In organic synthesis, isoquinolinium salts are valuable intermediates. sci-hub.se They can undergo various transformations, including reduction to form dihydro- and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. sci-hub.se The presence of the positive charge activates the ring system towards nucleophilic attack, enabling the introduction of diverse functional groups. acs.org Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation reactions, have further expanded the toolkit for constructing complex isoquinolinium derivatives. sci-hub.sescilit.com

The application of isoquinolinium-based compounds extends to the field of functional materials. Their inherent photophysical properties, including fluorescence, have led to their investigation as components in sensors and bioimaging agents. rsc.org Specifically, certain isoquinolinium derivatives exhibit aggregation-induced emission (AIE) characteristics, where their luminescence is enhanced in the aggregated state, making them promising for applications in diagnostics and as photosensitizers. ust.hkscispace.comrsc.org The charged nature of the isoquinolinium moiety also lends itself to the construction of materials with specific electronic and ionic properties. nih.gov

Contextualization of 2-Propylisoquinolinium Bromide within the Broader Isoquinolinium Salt Class

This compound belongs to the family of N-alkylated isoquinolinium salts. Its structure consists of an isoquinoline (B145761) ring where the nitrogen atom is substituted with a propyl group, and a bromide anion serves as the counterion. The synthesis of such compounds typically involves the direct alkylation of isoquinoline with a suitable propyl halide, such as 1-bromopropane. prepchem.com

While research specifically detailing the unique applications of this compound is not as extensive as for some other derivatives, its properties can be inferred from the general characteristics of N-alkyl isoquinolinium salts. The propyl group, a simple alkyl chain, primarily modulates the steric and lipophilic properties of the cation. This can influence its solubility in various solvents and its interaction with other molecules.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H14BrN |

| Molecular Weight | 252.15 g/mol |

| Melting Point | 143-146 °C |

| CAS Number | 86377-01-7 |

This data is compiled from available chemical supplier information. echemi.com

Structure

3D Structure of Parent

特性

IUPAC Name |

2-propylisoquinolin-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N.BrH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h3-7,9-10H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKQAMIOUZDIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513970 | |

| Record name | 2-Propylisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86377-01-7 | |

| Record name | 2-Propylisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propylisoquinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propylisoquinolinium Bromide and Analogues

Direct N-Alkylation of Isoquinoline (B145761) with Propyl Halides

The most straightforward method for preparing 2-propylisoquinolinium bromide is the direct N-alkylation of isoquinoline using a propyl halide, such as 1-bromopropane. prepchem.com This reaction involves the nucleophilic attack of the nitrogen atom of the isoquinoline ring on the electrophilic carbon of the propyl halide, forming a quaternary ammonium (B1175870) salt. rsc.org

Optimization of Reaction Conditions (e.g., solvent effects, base selection)

The efficiency of the N-alkylation reaction can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the use of a base, and the reaction temperature.

Solvent Effects: Solvents play a crucial role in the N-alkylation of isoquinolines. The choice of solvent can affect the solubility of the reactants and the rate of the reaction. For instance, in the synthesis of 5-nitro-2-n-propylisoquinolinium bromide, ethanol (B145695) was used as the solvent, and the reaction was carried out at reflux for an extended period. prepchem.com In some cases, solvent-free conditions have been employed, where a simple mixing of isoquinoline with the alkyl halide at ambient to moderate temperatures can lead to the formation of the N-alkyl isoquinolinium salt in good to excellent yields. rsc.org The polarity of the solvent can also be a factor; for example, in related alkylation reactions, switching from a more polar solvent like THF to a weaker one like diethyl ether has been shown to improve yields by suppressing side reactions. researchgate.net

Base Selection: While direct quaternization of isoquinoline with an alkyl halide does not formally require a base, the presence of a base can be critical in related alkylation scenarios, particularly when dealing with substrates that have other acidic protons. For example, in the N-alkylation of 2-(4-benzylamino)quinoline derivatives, sodium hydride (NaH) was used as a base in acetonitrile (B52724) to facilitate the reaction. google.com The choice of base can influence the product distribution, especially in ambident nucleophiles where both N- and O-alkylation are possible. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration are also important variables. The synthesis of 5-nitro-2-n-propylisoquinolinium bromide required refluxing in ethanol for five days. prepchem.com In contrast, some solvent-free methods can proceed at ambient to moderate temperatures. rsc.org

Table 1: Optimization of N-Alkylation Conditions for Isoquinoline Derivatives

| Reactant | Alkylating Agent | Solvent | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Nitroisoquinoline | 1-Bromopropane | Ethanol | None | Reflux, 5 days | 5-Nitro-2-n-propylisoquinolinium bromide | Not specified | prepchem.com |

| Isoquinoline | Primary, secondary, or tertiary alkyl halides | Solvent-free | None | Ambient to moderate temperature | N-Alkyl isoquinolinium halide | Good to excellent | rsc.org |

| 2-(4-benzylamino)quinoline | Alkyl halide | Acetonitrile | NaH | Reflux, 24h | N-alkylated 2-(4-benzylamino)quinoline | Not specified | google.com |

| Quinolinols/Isoquinolinols | Aliphatic alcohols | THF vs. Diethyl ether | Not specified (Mitsunobu conditions) | Not specified | N-alkylated vs. O-alkylated products | Yields improved in diethyl ether | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Influence of Alkyl Chain Length on Alkylation Efficiency

The length and structure of the alkyl chain on the halide can impact the efficiency of the N-alkylation reaction. Generally, primary alkyl halides are more reactive towards SN2 reactions like N-alkylation than secondary or tertiary halides due to reduced steric hindrance. rsc.org

Studies on related systems, such as the alkylation of peptides, have shown that increasing the acyl chain length can decrease reaction efficiency under certain conditions. chemrxiv.org However, in the context of isoquinoline alkylation, a variety of primary, secondary, and tertiary alkyl halides have been successfully used to form N-alkyl isoquinolinium salts. rsc.org Research on ionic liquid crystals derived from quinolinium and isoquinolinium salts has explored a wide range of long-chain alkyl groups (from C12 to C22), indicating that N-alkylation is feasible with longer alkyl chains, although the focus of that research was on the resulting material properties rather than alkylation efficiency. researchgate.net

Alternative Synthetic Routes to N-Propylisoquinolinium Systems

Besides direct alkylation, other synthetic methodologies can be employed to construct the N-propylisoquinolinium framework. These often involve building the isoquinoline ring system through cyclization reactions.

Transition-Metal-Catalyzed N-Annulation Approaches

Transition-metal catalysis offers powerful methods for the synthesis of isoquinoline and its derivatives. frontiersin.org These reactions often involve the C-H activation and annulation of various starting materials. mdpi.comnih.govrsc.org For instance, rhodium-catalyzed annulation of N-alkoxybenzamides with alkynes can produce isoquinolones, which are related to the isoquinoline core. mdpi.com While not directly producing N-propylisoquinolinium salts, these methods provide access to the core heterocyclic structure which could then be N-alkylated. Copper and palladium catalysts have also been widely used in the synthesis of nitrogen-containing heterocycles. mdpi.commdpi.com

Metal-Free N-Annulation Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. rsc.orgmdpi.comfrontiersin.org Metal-free annulation reactions for the synthesis of isoquinolones have been reported, for example, using hypervalent iodine reagents. mdpi.com One approach involves the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols in a transition-metal-free oxidative cyclocondensation to form substituted quinolines, a related heterocyclic system. nih.gov

Strategies Involving Dihydropyridine Oxidation

The synthesis of pyridine (B92270) derivatives, which share a similar heterocyclic core with isoquinolines, can be achieved through the oxidation of dihydropyridines. wum.edu.pkderpharmachemica.com The Hantzsch reaction is a classic method for synthesizing 1,4-dihydropyridines (1,4-DHPs). derpharmachemica.comresearchgate.net These 1,4-DHPs can then be oxidized to the corresponding aromatic pyridine derivatives. wum.edu.pkresearchgate.net While this is more commonly applied to pyridine synthesis, analogous strategies could potentially be adapted for isoquinoline systems. For example, acyl-1,4-DHPs have been used in Minisci-type reactions to acylate N-heteroarenes like quinazolines and quinoxalines. mdpi.com

Rearrangement Reactions in Isoquinoline Salt Synthesis

The synthesis of isoquinolinium salts, such as this compound, is fundamentally dependent on the initial construction of the isoquinoline nucleus. Rearrangement reactions are a cornerstone of synthetic organic chemistry and feature prominently in the strategies to build this heterocyclic scaffold. While the final N-propylation of isoquinoline to its corresponding bromide salt is a direct alkylation, the formation of the isoquinoline core itself often involves complex intramolecular rearrangements. Two classic and powerful methods that incorporate such rearrangements are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. nrochemistry.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution that proceeds via cyclization facilitated by a dehydrating acid catalyst, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The mechanism is believed to involve the formation of a key intermediate, which can be either a nitrilium ion or a dichlorophosphoryl imine-ester. nrochemistry.comwikipedia.org This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclic product. slideshare.net The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated to yield the aromatic isoquinoline, which serves as the direct precursor for N-alkylation.

Another significant method is the Pomeranz–Fritsch reaction , which synthesizes the isoquinoline ring from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com This acid-catalyzed reaction involves the initial formation of a benzalaminoacetal (a Schiff base). chemistry-reaction.comorganicreactions.org Under strong acidic conditions, this intermediate undergoes cyclization. The proposed mechanism involves the protonation and subsequent elimination of the alkoxy groups to generate an electrophilic center that attacks the benzene (B151609) ring, leading to the formation of the bicyclic isoquinoline system. wikipedia.org Modifications of this reaction have expanded its utility for creating a variety of substituted isoquinolines. thermofisher.comacs.org

Once the isoquinoline base is synthesized through one of these (or other) rearrangement-based methods, the final step to obtain this compound is typically a standard quaternization reaction involving the treatment of the isoquinoline with propyl bromide.

Preparation of Diiodobromide Derivatives from N-Propylisoquinolinium Bromide

The N-propylisoquinolinium cation can form crystalline salts with complex polyhalide anions. Research has demonstrated the directed synthesis of diiodobromide derivatives from N-propylisoquinolinium bromide. The composition and crystal structure of these derivatives are notably influenced by the choice of solvent used during their preparation.

In a study by Lykova et al., N-propylisoquinolinium diiodobromides were synthesized, and it was found that the crystallization process dictates the final stoichiometry of the polyhalide anion. When N-propylisoquinolinium bromide is reacted with iodine in chloroform (B151607), the subsequent introduction of different non-polar solvents leads to the precipitation of distinct crystalline products. This solvent-dependent outcome highlights the delicate equilibrium in the formation of unsymmetrical polyhalide anions like [I₂Br]⁻, which can disproportionate.

The research findings indicate that crystallizing the product by adding petroleum ether to the chloroform solution yields crystals with the formula C₁₂H₁₄BrI₂N. In contrast, when diethyl ether is used as the precipitating solvent, a different crystalline product is formed, characterized by the formula C₁₂H₁₄Br₀.₄₀I₂.₆₀N. This demonstrates a non-stoichiometric composition where a mixture of polyhalide anions, likely [I₃]⁻ and [Br₂I]⁻, are present in the crystal lattice.

The detailed findings from these synthetic experiments are summarized in the table below.

Table 1: Solvent-Dependent Composition of N-Propylisoquinolinium Diiodobromide Derivatives

| Starting Materials | Solvent System | Crystalline Product Formula | Anion Composition |

|---|---|---|---|

| N-Propylisoquinolinium Bromide, Iodine | Chloroform / Petroleum Ether | C₁₂H₁₄BrI₂N | Stoichiometric [I₂Br]⁻ |

Chemical Reactivity and Transformation Studies of 2 Propylisoquinolinium Bromide

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The electronic nature of the isoquinolinium cation dictates the regioselectivity of substitution reactions. The positively charged nitrogen atom deactivates the heterocyclic portion of the molecule towards electrophilic attack. Consequently, electrophilic substitutions, when they occur, preferentially take place on the carbocyclic (benzene) ring, which has a higher electron density. The most favored positions for electrophilic attack are C-5 and C-8. quimicaorganica.org

Conversely, the pyridinium-like nature of the heterocyclic ring makes it highly electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic addition typically occurs at the C-1 position of the isoquinolinium salt. quimicaorganica.org This reactivity is a cornerstone of many synthetic strategies involving isoquinolinium salts. For instance, in certain reactions, the entire isoquinoline moiety can act as a leaving group following a nucleophilic substitution at the N-alkyl group. A study demonstrated this by reacting N-substituted 3-ethoxycarbonyl isoquinolinium salts with triphenylphosphine, which resulted in the transfer of the alkyl group to the phosphine, releasing the neutral isoquinoline molecule. nih.gov

Furthermore, isoquinolines themselves can act as nucleophiles to form isoquinolinium salts. In one study, isoquinoline and its derivatives were reacted with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) in a nucleophilic substitution reaction to synthesize novel bicyclo[1.1.1]pentyl (BCP) isoquinolinium salts. acs.orgnih.gov This transformation highlights the nucleophilic character of the nitrogen atom in the parent isoquinoline.

Dearomative Functionalization Pathways of Isoquinolinium Salts

Dearomative functionalization represents a powerful strategy for converting flat, aromatic isoquinolinium salts into three-dimensional, saturated heterocyclic structures. rsc.org This approach typically involves an initial dearomatizing event, often a hydride addition, followed by the interception of the resulting reactive intermediate with an electrophile. nih.gov This methodology provides access to substitution patterns that are not achievable through conventional electrophilic or nucleophilic aromatic substitution reactions. d-nb.infonih.gov The process generally begins with the reduction of the isoquinolinium salt to form a highly nucleophilic enamine intermediate, which then reacts with a variety of electrophiles. nih.gov

A significant advancement in the functionalization of isoquinolinium salts is the development of mild, transition-metal-free reductive protocols. nih.govnih.gov These reactions often utilize an inexpensive and readily available reductant, such as a combination of formic acid and triethylamine (B128534) (HCOOH:Et₃N). nih.govd-nb.info This system serves as a hydride source to dearomatize the isoquinolinium salt via a 1,4-hydride addition, generating an enamine intermediate. nih.gov

This enamine is sufficiently nucleophilic to react with a broad spectrum of electrophiles, particularly Michael acceptors. nih.govnih.gov The reaction tolerates various electrophiles, including enones, unsaturated esters, imides, and sulfones, leading to the formation of C-4 functionalized tetrahydroisoquinolines in good yields. nih.gov The use of buffered formic acid is crucial as it attenuates the acidity, minimizing undesired side reactions. nih.gov

Table 1: Examples of Transition-Metal-Free Reductive Functionalization of Isoquinolinium Salts This table is a representative summary based on findings from the cited research. Specific substrates and yields may vary.

| Electrophile (Michael Acceptor) | Product Type | Typical Yield Range | Reference |

| Enones (e.g., MVK) | C-4 Alkylated Tetrahydroisoquinoline | Good to Excellent | nih.govnih.gov |

| Unsaturated Esters | C-4 Ester-Functionalized Tetrahydroisoquinoline | Good | nih.gov |

| Maleimides | C-4 Succinimide-Functionalized Tetrahydroisoquinoline | Good | nih.govnih.gov |

| Unsaturated Sulfones | C-4 Sulfonyl-Functionalized Tetrahydroisoquinoline | Good | nih.govnih.gov |

While many reductive functionalization reactions proceed efficiently without a metal catalyst, the introduction of a transition metal can be beneficial in certain cases. nih.gov Specifically, very low loadings (e.g., 0.01 mol%) of a rhodium catalyst, such as [RhCp*Cl₂]₂, have been shown to improve reaction outcomes. d-nb.infonih.gov

The rhodium catalyst can be essential for achieving high yields, particularly when less reactive electrophiles are used or when a substituted unsaturated iminium ion intermediate needs to be reduced. d-nb.info The catalytic cycle is believed to involve the formation of a rhodium-hydride species from the formic acid, which then participates in the reduction steps. nih.gov This catalytic approach expands the scope and efficiency of the dearomative functionalization of isoquinolinium salts. nih.gov

A key feature of the reductive dearomatization of N-alkylisoquinolinium salts is the high regioselectivity of the subsequent functionalization. The process is initiated by a hydride transfer, typically from a formate-based reagent, to the C-1 position of the isoquinolinium ring. nih.gov This initial reduction generates a 1,2-dihydroisoquinoline, which exists as a nucleophilic enamine tautomer. d-nb.info

This in situ-generated enamine then attacks an electrophile. Due to the electronic and steric properties of the enamine, the attack occurs selectively at the C-4 position. d-nb.infonih.gov This two-step sequence—hydride addition at C-1 followed by electrophile trapping at C-4—provides a reliable method for synthesizing C-4 substituted tetrahydroisoquinoline derivatives, a structural motif of significant interest. nih.gov

The versatility of this methodology is further demonstrated by the development of tandem reactions where multiple C-C bonds are formed in a single operation. When C-4 unsubstituted isoquinolinium salts are treated with formaldehyde (B43269) as the electrophile in the presence of the HCOOH:Et₃N reducing system, a tandem methylation-hydroxymethylation sequence can occur. d-nb.info

In this process, the first molecule of formaldehyde acts as both an electrophile and a reductant source (via the Cannizzaro reaction or related pathways facilitated by the reaction conditions), leading to methylation at the C-4 position. A second molecule of formaldehyde is then intercepted by the resulting intermediate, leading to hydroxymethylation. This sequence allows for the one-pot formation of a C-4 quaternary center, bearing both a methyl and a hydroxymethyl group, on the tetrahydroisoquinoline ring. d-nb.info For example, reacting an isoquinolinium salt with three equivalents of formaldehyde resulted in the desired tandem product in 69% yield. d-nb.info

Regioselective Incorporation of Electrophiles at C-4 Position

Annulation Reactions Leading to Polycyclic Structures

The dearomative functionalization strategy has been successfully extended to perform annulation reactions, enabling the rapid construction of complex polycyclic molecular architectures. d-nb.infonih.gov These transformations leverage the reactivity of the enamine intermediate to engage in cyclization cascades with suitably chosen electrophiles, leading to tri- and tetracyclic frameworks in a single step. d-nb.info

One such approach involves a formal [3+3] cycloaddition. In this reaction, a C-3 methyl-substituted isoquinolinium salt is reacted with an enone electrophile. The reaction, which requires a rhodium catalyst, proceeds through a sequence of C-1 reduction, C-4 trapping of the enamine, tautomerization to an exocyclic enamine, intramolecular cyclization onto the carbonyl group, elimination, and a final diastereoselective reduction to yield the annulated product. d-nb.info This powerful cascade provides stereoselective access to complex ring systems that would be challenging to assemble using other methods. d-nb.infonih.gov

Pseudobase Formation and Equilibrium Studies

The reaction of the 2-propylisoquinolinium cation with hydroxide (B78521) ions leads to the formation of a covalently bonded addition product known as a pseudobase. This equilibrium is a characteristic feature of quaternary isoquinolinium cations. The formation of the pseudobase, 1-hydroxy-2-propyl-1,2-dihydroisoquinoline, involves the reversible addition of a hydroxide ion to the C-1 position of the isoquinolinium ring.

The position of this equilibrium is described by the equilibrium constant, pKR+. While specific experimental pKR+ values for 2-propylisoquinolinium bromide are not extensively documented in the provided literature, the equilibrium is influenced by factors such as the electronic effects of substituents on the isoquinolinium ring and the nature of the N-substituent. For N-substituted isoquinolinium cations, the pKR+ values are influenced by the steric and electronic properties of the substituent on the nitrogen atom. cdnsciencepub.com

The general equilibrium for pseudobase formation can be represented as follows:

Table 1: Equilibrium Data for Pseudobase Formation of Related Isoquinolinium Cations

| Cation | pKR+ | Reference |

| 2-Methylisoquinolinium | 15.4 | cdnsciencepub.com |

| 2-Ethylisoquinolinium | 15.6 | cdnsciencepub.com |

| 2-Propylisoquinolinium | Not specified | |

| 2-Benzylisoquinolinium | 14.8 | cdnsciencepub.com |

| 2-(4-Nitrobenzyl)isoquinolinium | 13.5 | cdnsciencepub.com |

This table is illustrative and includes data for related compounds to provide context for the equilibrium studies of this compound. The pKR+ value for 2-propylisoquinolinium would be expected to be in a similar range to its alkyl analogs.

Studies on related N-substituted quinolinium and isoquinolinium cations have established that the equilibration between the cation and the pseudobase is typically a rapid process. cdnsciencepub.com The structure of the resulting pseudobase can be confirmed using spectroscopic methods such as NMR and UV-Vis spectroscopy. cdnsciencepub.com In some instances, particularly with different substitution patterns, the formation of ylides can be a competing reaction pathway. cdnsciencepub.com

Reactions with Halogenating Agents (e.g., molecular iodine)

The reaction of N-alkylisoquinolinium bromides, including this compound, with molecular iodine (I2) can lead to the formation of polyhalide salts. Research has shown that the interaction of N-propylisoquinolinium bromide with molecular iodine results in the synthesis of diiodobromide salts. researchgate.net

In these reactions, the bromide ion associated with the isoquinolinium cation acts as a nucleophile, reacting with the electrophilic iodine molecule. This leads to the formation of a trihalide anion, specifically the diiodobromide ion (I2Br-). The 2-propylisoquinolinium cation serves as the counter-ion in the resulting salt, N-(n-propyl)isoquinolinium diiodobromide. researchgate.net

The general reaction can be depicted as:

2-Propylisoquinolinium+Br- + I2 → 2-Propylisoquinolinium+[I2Br]-

The formation and stability of these polyhalide species are influenced by the nature of the cation. The structure and spectroscopic properties of the resulting N-(n-propyl)isoquinolinium diiodobromide have been a subject of comparative analysis with other related compounds. researchgate.net

Table 2: Reaction of this compound with Molecular Iodine

| Reactant | Reagent | Product | Reference |

| This compound | Molecular Iodine (I2) | N-(n-propyl)isoquinolinium diiodobromide | researchgate.net |

This type of reaction is a form of halogenation where a halide is added to another halogen molecule, a process distinct from the halogenation of alkenes where the halogen adds across a carbon-carbon double bond. wikipedia.orgleah4sci.com The study of these polyhalide derivatives provides insight into the charge transfer interactions and structural chemistry of such compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of organic compounds. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides definitive evidence for the molecular structure of 2-Propylisoquinolinium bromide.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. In this compound, the spectrum is characterized by distinct regions for the aromatic protons of the isoquinolinium core and the aliphatic protons of the N-propyl group.

The protons on the isoquinolinium ring are significantly deshielded due to the aromatic ring current and the electron-withdrawing effect of the positively charged quaternary nitrogen. Consequently, their signals appear in the downfield region of the spectrum, typically between δ 8.0 and 10.5 ppm. The proton at the C1 position, adjacent to the nitrogen, is the most deshielded and often appears as a singlet. The other seven aromatic protons produce a series of doublets and triplets, with coupling patterns determined by their positions on the bicyclic system.

In contrast, the protons of the N-propyl substituent resonate in the upfield region. The methylene (B1212753) (N-CH₂) protons directly bonded to the nitrogen atom are the most downfield of the alkyl protons, appearing as a triplet. The subsequent methylene (-CH₂-) protons appear further upfield as a multiplet (typically a sextet), and the terminal methyl (-CH₃) protons are the most shielded, resonating as an upfield triplet.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| ~10.3 | s | H-1 |

| ~8.6 | d | Aromatic H |

| ~8.4 | d | Aromatic H |

| ~8.2 | t | Aromatic H |

| ~8.1 | m | Aromatic H |

| ~4.9 | t | N-CH₂ |

| ~2.1 | sext | -CH₂- |

| ~1.0 | t | -CH₃ |

s = singlet, d = doublet, t = triplet, m = multiplet, sext = sextet. Note: Exact chemical shifts and multiplicities depend on the solvent and instrument.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The chemical shifts are influenced by the local electronic environment. oregonstate.edu

The nine carbon atoms of the isoquinolinium ring are found in the downfield region (δ 120-150 ppm), which is characteristic of aromatic and heteroaromatic systems. Quaternary carbons, those not bonded to any hydrogen, typically show weaker signals. oregonstate.edu The carbons of the N-propyl group appear in the upfield region. The N-CH₂ carbon is the most deshielded of the alkyl carbons (typically δ 55-60 ppm) due to its proximity to the electronegative nitrogen atom. wisc.edu The other methylene and methyl carbons resonate at progressively higher fields. wisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 120 - 150 | Aromatic & Heteroaromatic Carbons (9 signals) |

| 55 - 60 | N-CH₂ |

| 22 - 26 | -CH₂- |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds in this compound. The spectrum confirms the presence of both the aromatic core and the alkyl side chain. Key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the propyl group (below 3000 cm⁻¹). The C=C and C=N stretching vibrations of the isoquinolinium ring give rise to a series of sharp peaks in the 1500-1650 cm⁻¹ region. researchgate.net Bending vibrations for the alkyl chain and aromatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| 1650 - 1620 | C=N Stretch |

| 1610 - 1490 | Aromatic C=C Stretch |

| 1470 - 1450 | CH₂ Bend |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric vibrations. edinst.com For this compound, Raman spectroscopy is effective for observing the vibrations of the aromatic ring system. researchgate.net The Raman spectrum is expected to show strong bands corresponding to the aromatic ring stretching modes between 1500 and 1650 cm⁻¹. aps.org The symmetric breathing modes of the isoquinolinium ring and C-C stretching of the propyl chain also produce characteristic signals. edinst.comresearchgate.net

Table 4: Expected Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~1640 | Aromatic Ring Stretch |

| ~1585 | Aromatic Ring Stretch |

| ~1375 | Ring Breathing Mode |

Fourier Transform Infrared (FTIR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. spectroscopyonline.com For this compound, HRMS analysis is performed on the organic cation, [C₁₂H₁₄N]⁺. The experimentally measured mass is compared to the theoretically calculated mass. A match within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. spectroscopyonline.com This technique distinguishes the target ion from other ions that may have the same nominal mass but a different elemental formula. muohio.edu

Table 5: HRMS Data for the 2-Propylisoquinolinium Cation

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₁₂H₁₄N⁺ |

| Calculated Exact Mass | 172.1121 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Pseudobase Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of conjugated systems like the isoquinolinium ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorbed light are characteristic of the specific electronic transitions occurring within the molecule.

For aromatic systems such as the isoquinolinium cation, the most prominent absorptions are typically due to π → π* transitions. msu.edu These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The isoquinolinium ring system, being an extended π-conjugated system, is expected to exhibit strong absorption bands in the UV region. Research on similar compounds, such as 3-methyl-N-methyl isoquinolinium and 3-methyl-N-ethyl isoquinolinium, shows strong absorption bands assigned to π → π* transitions of the aromatic system. researchgate.net The position and intensity of these bands are influenced by the solvent and the nature of substituents on the ring.

The formation of a pseudobase (a carbinolamine or carbinol) occurs when a hydroxide (B78521) ion attacks the electrophilic C-1 position of the isoquinolinium cation. This process disrupts the aromatic π-system of the cation, leading to significant changes in the UV-Vis spectrum. The aromatic isoquinolinium cation typically has a strong absorption maximum at longer wavelengths compared to its non-aromatic pseudobase. The conversion to the pseudobase would be marked by the disappearance of the characteristic π → π* absorption band of the cation and the appearance of absorption bands at shorter wavelengths, typical of a substituted benzene (B151609) derivative. By monitoring these spectral changes as a function of pH, UV-Vis spectroscopy serves as a powerful tool for characterizing the equilibrium between the isoquinolinium cation and its corresponding pseudobase.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Region (nm) | Chromophore |

| π → π | 250 - 350 | Isoquinolinium aromatic system |

| n → π | > 300 (typically weak) | Non-bonding electrons on Nitrogen (if applicable) |

Note: This table is based on general principles of UV-Vis spectroscopy for aromatic N-heterocyclic compounds, as specific experimental data for this compound was not found. msu.edumdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. materialsproject.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular and crystal structure.

For an ionic compound like this compound, a crystal structure analysis would reveal the exact geometry of the 2-propylisoquinolinium cation and the position of the bromide anion within the crystal lattice. Key structural features of interest would include the planarity of the isoquinolinium ring system, the conformation of the N-propyl group, and the nature of the interactions between the cation and the bromide anion (e.g., ion pairing, C-H···Br hydrogen bonds). mdpi.com Furthermore, the analysis would describe how the ions pack together in the unit cell, identifying any π-π stacking interactions between the aromatic rings of adjacent cations, which are common in such planar systems. rsc.org

While no specific crystallographic data for this compound has been found in the searched literature, a hypothetical data table is presented below to illustrate the type of information obtained from an X-ray diffraction experiment. The values are placeholders and not experimental results.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄NBr |

| Formula Weight | 252.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.500 |

| b (Å) | 15.000 |

| c (Å) | 9.000 |

| α (°) | 90 |

| β (°) | 105.0 |

| γ (°) | 90 |

| Volume (ų) | 975.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.715 |

Note: The data in this table is hypothetical and serves only to illustrate the parameters determined by X-ray crystallography. No published crystal structure for this compound was located. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Studies of Molecular Geometry and Electronic Structure

Quantum-chemical calculations are fundamental to determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. For 2-Propylisoquinolinium bromide, these studies would typically involve optimizing the geometry of the 2-propylisoquinolinium cation to find its most stable conformation.

Density Functional Theory (DFT) Calculations for Understanding Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties and reactivity of molecules. DFT calculations for this compound would involve the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical for predicting a molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability.

Quantum chemical descriptors that can be derived from DFT studies include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Global Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (σ): The reciprocal of global hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Studies on similar (iso)quinolinium bromide derivatives have utilized these descriptors to understand their reactivity and interaction with surfaces, for instance, in corrosion inhibition studies. researchgate.netijcsi.pro However, specific DFT-derived reactivity data for this compound has not been reported in the reviewed literature.

In Silico Prediction of Physicochemical and Pharmacokinetic Characteristics

In silico methods use computational models to predict the properties of a compound. The PubChem database provides some predicted data for the 2-propylisoquinolinium cation. uni.lu One of the key predicted properties is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. These predictions are valuable for analytical techniques such as ion mobility-mass spectrometry.

Below is a table of predicted collision cross-section values for various adducts of the 2-propylisoquinolinium cation, calculated using the CCSbase model.

| Adduct | m/z | Predicted CCS (Ų) |

| [M]+ | 172.11208 | 137.2 |

| [M+H]+ | 173.11991 | 137.7 |

| [M+Na]+ | 195.10185 | 146.2 |

| [M+K]+ | 211.07579 | 137.3 |

| [M+NH4]+ | 190.14645 | 157.8 |

| [M+H-H2O]+ | 155.10989 | 133.7 |

| [M-H]- | 171.10535 | 141.2 |

| [M+HCOO]- | 217.11083 | 159.7 |

| [M+CH3COO]- | 231.12648 | 175.3 |

| [M+Na-2H]- | 193.08730 | 149.1 |

| [M]- | 172.11318 | 137.2 |

| Data sourced from the PubChem entry for 2-propylisoquinolinium. uni.lu m/z refers to the mass-to-charge ratio of the adduct. |

Other predicted properties include a molecular weight of 172.11263 Da for the cation and a predicted XlogP of 2.2, suggesting a degree of lipophilicity. uni.lu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and materials science. For this compound, molecular docking could be used to investigate its potential interaction with biological targets.

Molecular modeling studies have been conducted on various bis-isoquinolinium derivatives to understand their interaction with targets like the apamin-sensitive Ca2+-activated K+ channels. acs.orgacs.org These simulations help to identify key amino acid residues involved in binding and to rationalize the observed biological activity. While these studies demonstrate the utility of docking for the isoquinolinium scaffold, specific molecular docking simulations for this compound have not been found in the surveyed scientific literature.

Solvation Models and Their Impact on Compound Behavior

The behavior of an ionic compound like this compound is heavily influenced by the solvent it is dissolved in. Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), are used to understand these interactions.

These models can predict how the solvent affects the compound's conformational preferences, reactivity, and the association between the 2-propylisoquinolinium cation and the bromide anion. Research on other N-alkylisoquinolinium salts has highlighted the importance of the anion and the alkyl chain length in determining properties like hydrophobicity and thermal behavior, which are intrinsically linked to solvation. researchgate.net A comprehensive computational study of this compound would require the application of appropriate solvation models to accurately predict its behavior in different media. However, specific studies applying solvation models to this compound are not available in the public literature.

Applications in Materials Science and Functional Materials Development

Role in Fluorescent Sensing and Bioimaging Agent Design

Derivatives of isoquinolinium are notable for their fluorescent capabilities, which makes them prime candidates for the development of advanced sensors and agents for bioimaging. researchgate.netrsc.org

The creation of fluorescent probes from isoquinolinium salts is an active area of research, with various strategies employed to tailor their properties for specific applications. researchgate.netrsc.org A primary strategy involves the chemical modification of the isoquinolinium structure. For instance, the introduction of different substituents can significantly alter the photophysical properties of the molecule, including its fluorescence emission maxima and quantum yield. researchgate.net Synthetic methodologies for producing these versatile fluorescent salts include the alkylation of isoquinoline (B145761), oxidation of dihydropyridines, rearrangement reactions, and transition-metal-catalyzed C-H activation. researchgate.netrsc.org

Another key strategy focuses on the interaction between the isoquinolinium salt and its target analyte. Probes can be designed based on recognition or reactivity. escholarship.org Recognition-based probes involve the selective binding of the analyte to the probe, leading to a change in fluorescence. escholarship.org Reactivity-based probes, on the other hand, undergo a chemical reaction with the analyte, which triggers a fluorescent response. escholarship.org These strategies have been successfully used to develop probes for a variety of ions and molecules. escholarship.orgresearchgate.net

A further approach involves leveraging the aggregation behavior of these compounds. Some isoquinolinium-based probes exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in an aggregated state. european-mrs.com This property can be exploited to design "turn-on" fluorescent sensors. frontiersin.org

The fluorescence of isoquinolinium salts can be significantly enhanced under certain conditions, a phenomenon crucial for their application as sensitive probes. One of the key mechanisms behind this enhancement is the restriction of intramolecular rotation (RIR). researchgate.net In many isoquinolinium-based fluorophores, rotation around single bonds can lead to non-radiative decay of the excited state, thus quenching fluorescence. When these molecules are in a rigid environment, such as a viscous solvent, or when they bind to a target molecule, this rotation is hindered, which in turn reduces the non-radiative pathways and leads to a significant increase in fluorescence intensity. researchgate.net

Another important mechanism is aggregation-induced emission (AIE). european-mrs.com Some isoquinolinium salts are only weakly fluorescent when dissolved as single molecules but become highly emissive when they aggregate. european-mrs.com This is often attributed to the rigidification of the molecular structure within the aggregate, which, similar to RIR, suppresses non-radiative decay. The photophysical properties of these AIE-active compounds include visible light excitation, large Stokes shifts, and high quantum yields. european-mrs.com

The solvent environment itself can also play a direct role in fluorescence enhancement through mechanisms like photoinduced electron transfer (PET). mdpi.com In some probe designs, a quencher moiety is attached to the fluorophore. In the "off" state, PET from the fluorophore to the quencher prevents fluorescence. Interaction with an analyte can disrupt this PET process, "turning on" the fluorescence. mdpi.com

| Mechanism | Description |

| Restriction of Intramolecular Rotation (RIR) | Hindrance of rotation around single bonds in a rigid environment reduces non-radiative decay, increasing fluorescence. researchgate.net |

| Aggregation-Induced Emission (AIE) | Weakly fluorescent molecules become highly emissive upon aggregation due to structural rigidification. european-mrs.com |

| Photoinduced Electron Transfer (PET) Modulation | Interaction with an analyte disrupts the quenching of fluorescence via PET, leading to a "turn-on" response. mdpi.com |

A significant application of fluorescent isoquinolinium salt-based probes is in the detection of specific anions, with fluoride (B91410) detection being a noteworthy example. researchgate.net Researchers have successfully designed and synthesized novel ratiometric fluorescent probes based on isoquinolinium salts that exhibit high selectivity and sensitivity for fluoride ions. researchgate.net

The sensing mechanism often involves the fluoride-induced deprotection of a silyl-protected hydroxyl group on the isoquinolinium probe. researchgate.net This chemical reaction causes a significant change in the emission wavelength of the probe, allowing for ratiometric detection. researchgate.net The ratio of the fluorescence intensity at two different wavelengths changes linearly with the concentration of fluoride, enabling quantitative analysis. researchgate.net This method has been shown to be effective for detecting fluoride in a concentration range of 0–10.0 μmol/L. researchgate.net The process can be monitored using techniques like ¹H NMR spectroscopy to confirm the deprotection mechanism. researchgate.net

Beyond fluoride, other isoquinolinium-based probes have been developed for the detection of bromide and iodide in aqueous solutions through mechanisms involving anion ligand exchange and metal ion removal. rsc.org

| Analyte | Sensing Mechanism | Detection Limit |

| Fluoride (F⁻) | Fluoride-induced deprotection of a silyl (B83357) group, causing a ratiometric fluorescence change. researchgate.net | 0-10.0 μmol/L range researchgate.net |

| Bromide (Br⁻) | Anion ligand exchange and metal ion removal from a probe-metal ensemble. rsc.org | Not specified |

| Iodide (I⁻) | Anion ligand exchange and metal ion removal from a probe-metal ensemble. rsc.org | Not specified |

Mechanisms of Fluorescence Emission Enhancement (e.g., in specific solvent environments)

Application in Theranostics (Therapeutic and Diagnostic Agents)

The inherent properties of isoquinolinium salts make them promising candidates for theranostics, a field that combines therapeutic and diagnostic capabilities into a single agent. rsc.orguchicagomedicine.org Their intrinsic fluorescence allows for their use in bioimaging to visualize biological structures and track the agent's location within an organism. rsc.orgmdpi.com

Simultaneously, these compounds can be engineered to possess therapeutic properties. rsc.orgbordet.be The development of theranostic agents based on isoquinolinium salts aims to create multifunctional platforms that can diagnose and treat diseases concurrently. bordet.benih.gov This approach aligns with the principles of personalized medicine, where diagnostic imaging can confirm the presence of a therapeutic target before treatment is administered. bordet.be The goal is to achieve more targeted and effective therapies with potentially fewer side effects compared to traditional treatments. uchicagomedicine.orgbordet.be

Development of Switchable Electro-Optical Devices

2-Propylisoquinolinium bromide has been identified as a component in the development of switchable electro-optical laminates, often referred to as "smart windows". google.com These devices can electrically control the amount of light and heat passing through them, which has applications in buildings and vehicles for managing lighting, reducing thermal load on heating and cooling systems, and providing privacy. google.com

In these applications, this compound is used as a dichroic dye within a liquid crystal material. The electro-optical device typically consists of a cholesteric liquid crystal material stabilized within a polymer matrix. google.com When an electric field is applied, the alignment of the liquid crystal molecules and the embedded dichroic dye changes, thereby altering the light transmission properties of the device. google.com For example, a formulation containing 0.3% this compound has been documented in a patent for such a device. google.com

Integration into Liquid Crystal Systems

This compound is utilized as a dopant in liquid crystal systems to modify their physical and electro-optical properties. googleapis.comnih.gov The introduction of ionic compounds like this compound into a liquid crystal host can influence the alignment of the liquid crystal molecules, their response to an applied electric field, and their phase behavior. mdpi.commdpi.com

The presence of such ionic dopants can affect key parameters of liquid crystal displays (LCDs), such as the driving voltage and contrast ratio. mdpi.com The specific interactions between the isoquinolinium ions and the liquid crystal molecules are crucial for tailoring the material properties for advanced display and photonic applications. mdpi.com The surfactant-like nature of some isoquinolinium salts can also be leveraged to create lyotropic liquid crystal systems in aqueous solutions. nih.gov

| Application Area | Role of this compound |

| Switchable Electro-Optical Devices | Dichroic dye in a cholesteric liquid crystal material for controlling light transmission. google.com |

| Liquid Crystal Systems | Ionic dopant to modify the electro-optical properties and phase behavior of the liquid crystal host. googleapis.commdpi.com |

Influence of Alkyl Chain Length on Mesophase Behavior

Catalytic Applications

Quaternary ammonium (B1175870) salts, including this compound, are valuable in various catalytic applications due to their ability to act as surfactants and phase-transfer agents.

Micellar catalysis is a process where the rate of a chemical reaction is altered by the presence of micelles, which are aggregates of surfactant molecules in a solvent. nih.gov These micelles create unique microenvironments, such as a hydrophobic core and a charged interface (Stern layer), that can solubilize reactants and stabilize transition states, thereby accelerating the reaction. chemrxiv.org

This compound possesses the characteristic amphiphilic structure of a cationic surfactant, with a hydrophilic isoquinolinium head group and a short, hydrophobic propyl tail. In aqueous solutions, such molecules can self-assemble into micelles once a certain concentration (the critical micelle concentration) is reached. While longer-chain analogues like lauryl (C12) isoquinolinium bromide are more commonly studied for their micelle-forming properties, the fundamental principles apply. mdpi.com The micelles formed by these surfactants can serve as nanoreactors, facilitating reactions that are otherwise slow in the bulk solution. nih.gov The use of a cationic surfactant can be particularly effective for reactions involving anionic nucleophiles, as the positively charged micellar surface can concentrate the anionic reactant near the solubilized substrate. colab.ws

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.com The process relies on a phase-transfer agent, which is typically a quaternary ammonium or phosphonium (B103445) salt, to transport a reactant from one phase to another where the reaction can occur. crdeepjournal.org

This compound is a classic example of a phase-transfer catalyst. biomedres.us In a typical application, a reactant anion (e.g., hydroxide (B78521), cyanide) resides in the aqueous phase, while an organic substrate is dissolved in an immiscible organic solvent. The 2-propylisoquinolinium cation pairs with the reactant anion, and this ion pair has sufficient lipophilicity to be extracted into the organic phase. crdeepjournal.org Once in the organic phase, the anion is poorly solvated and highly reactive, allowing it to efficiently react with the organic substrate. After the reaction, the catalyst cation can return to the aqueous phase to transport another reactant anion, thus continuing the catalytic cycle. This methodology offers significant advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and the elimination of the need for expensive, anhydrous aprotic solvents. ptfarm.pl

Biological and Biomedical Activity Research

In Vitro and In Vivo Biological Activity Assessments (General Overview)

No specific in vitro or in vivo studies providing a general overview of the biological activity of 2-Propylisoquinolinium bromide were identified. While the broader class of isoquinolinium compounds is known for various biological activities, data for the 2-propyl bromide derivative is absent.

Antimicrobial and Antifungal Investigations

There are no specific studies available that have investigated the antimicrobial or antifungal properties of this compound. Research on other related compounds, such as 1-alkylquinolinium bromides, has shown that antimicrobial and antifungal activity can be dependent on the length of the alkyl chain. rsc.org For instance, N-alkylquinolinium bromide ionic liquids have demonstrated broad-spectrum antimicrobial activity. researchgate.net However, no such data is available for this compound.

Neuroprotective Efficacy Studies

There is no available data on the neuroprotective efficacy of this compound. Studies on other heterocyclic compounds, such as certain naphthoxazine derivatives, have explored neuroprotective properties, but this has not been extended to this compound. researchgate.net

Anthelmintic and Antiparasitic Evaluations (e.g., trypanocidal effects)

No studies were identified that have evaluated the anthelmintic or antiparasitic activity, including trypanocidal effects, of this compound. Research in this area has focused on other classes of compounds, such as sesquiterpene lactones and naphthoquinones, as potential agents against parasites like Trypanosoma cruzi. mdpi.comscielo.br

DNA Binding Studies

There is no specific information available regarding the DNA binding properties of this compound. DNA binding studies are common for evaluating the mechanism of action of potential therapeutic agents, often using techniques that measure the interaction with DNA intercalators like ethidium (B1194527) bromide. researchgate.netnih.govinstras.com However, such investigations have not been reported for this compound.

Toxicological Assessments and Cytotoxicity Profiling (e.g., MTT assay)

No toxicological assessments or cytotoxicity profiles for this compound are available in the scientific literature. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. researchtweet.comwikipedia.org While this method is widely used to evaluate the cytotoxicity of various compounds, the results for this compound have not been published.

Mechanistic Pathways and Structure Activity Relationships

Elucidation of Reaction Mechanisms (e.g., electrophilic addition, nucleophilic attack)

The chemical behavior of 2-propylisoquinolinium bromide is characterized by the electrophilic nature of the isoquinolinium ring and the nucleophilicity of its parent molecule, isoquinoline (B145761).

Formation via Nucleophilic Substitution: The synthesis of this compound occurs through the N-alkylation of isoquinoline, a classic example of a nucleophilic substitution reaction. quimicaorganica.org In this process, the lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-bromopropane. quimicaorganica.orgscience-revision.co.uk This reaction, often referred to as a Menshutkin-like reaction, proceeds via an SN2 mechanism, resulting in the formation of the quaternary 2-propylisoquinolinium cation and a bromide anion. mdpi.combyjus.com

Reactivity of the Isoquinolinium Cation: Once formed, the 2-propylisoquinolinium cation is an electrophilic species. The quaternization of the nitrogen atom withdraws electron density from the aromatic ring system, making it susceptible to attack by nucleophiles. iust.ac.ir

Nucleophilic Attack: The most common reaction pathway involves the nucleophilic attack at the C-1 position of the isoquinolinium ring. iust.ac.ir This position is particularly activated and readily reacts with various nucleophiles. For instance, hydroxide (B78521) ions can attack C-1 to form 1-isoquinolone ('isocarbostyril') upon heating. iust.ac.ir Similarly, organometallic reagents or enolates can add to the C-1 position, leading to the formation of 1-substituted-1,2-dihydroisoquinolines. arkat-usa.orgchemrxiv.org

Electrophilic Addition: While the aromatic isoquinolinium system is generally resistant to electrophilic addition, reactions can occur under specific conditions. The pi electrons of the double bond can attack an electrophile, leading to a carbocation intermediate that is then attacked by a nucleophile. libretexts.orgsavemyexams.com However, nucleophilic addition to the electron-deficient ring is a more prevalent mechanistic pathway.

Cycloaddition Reactions: Isoquinolinium salts can serve as precursors to isoquinolinium ylides, typically by deprotonation of an N-alkyl group with a suitable base. These ylides are 1,3-dipoles and can undergo [3+2] cycloaddition reactions with various dipolarophiles, providing stereoselective access to complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines. rsc.orgrsc.org

Stereochemical Considerations in Functionalization Reactions

The functionalization of the planar, achiral this compound can be performed stereoselectively to generate chiral molecules, a process of significant interest in synthetic and medicinal chemistry. rsc.org

The key to stereoselective functionalization lies in the addition to the C-1 position, which converts the sp²-hybridized carbon into a stereogenic sp³-hybridized center. Chiral induction can be achieved through several strategies:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the isoquinoline nitrogen (in place of the propyl group) can direct the incoming nucleophile to a specific face of the ring. For example, N-acylisoquinolinium salts prepared with chiral chloroformates, like (R)-menthyl chlorocarbonate, can react with Grignard reagents or arenes to yield 1-substituted-1,2-dihydroisoquinolines with modest stereoselectivity. arkat-usa.org

Asymmetric Catalysis: Chiral catalysts can mediate the reaction between the isoquinolinium salt and a nucleophile. Thiourea-based catalysts have been shown to facilitate the reaction of in situ-generated isoquinolinium salts with phosphonites, yielding C- and P-stereogenic α-aminophosphinates with high enantioselectivity. ucd.ie

Diastereoselective Cycloadditions: As mentioned previously, cycloaddition reactions involving isoquinolinium ylides can be highly diastereoselective. The reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indanediones, for example, leads to a single diastereoisomer of the resulting spiro-heterocycle. rsc.org These reactions provide a powerful method for constructing complex, stereochemically defined polycyclic frameworks from isoquinolinium precursors. rsc.orgrsc.org

Comprehensive Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. cbcs.se For isoquinolinium salts, SAR studies have been crucial in developing their potential as antimicrobial and anticancer agents. acs.orgrsc.orgresearchgate.net

The biological activity of this compound and its analogs is typically modulated by two main structural features: the N-alkyl substituent and substituents on the isoquinoline ring system.

Influence of the N-Alkyl Chain: The length and nature of the N-alkyl chain significantly impact the compound's physicochemical properties, such as lipophilicity, which is critical for membrane interaction and biological activity. A study on a series of quaternary ammonium (B1175870) salts, including isoquinolinium derivatives, against Staphylococcus aureus demonstrated a clear relationship between alkyl chain length and antibacterial efficacy. oup.commdpi.com While the propyl group of this compound confers some activity, optimal potency was often observed with longer chains, typically around 14 carbon atoms. oup.commdpi.com

| Compound (N-Alkyl Group) | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| N-Hexylisoquinolinium | 6 | 16 |

| N-Octylisoquinolinium | 8 | 8 |

| N-Decylisoquinolinium | 10 | 4 |

| N-Dodecylisoquinolinium | 12 | 2 |

| N-Tetradecylisoquinolinium | 14 | 2 |

| N-Hexadecylisoquinolinium | 16 | 4 |

| N-Octadecylisoquinolinium | 18 | 8 |

Influence of Ring Substituents: Substituents on the aromatic rings of the isoquinoline core can dramatically alter biological activity. In a study of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as antifungal agents, the type and position of substituents on the C-ring (the N-aryl group) had significant effects. acs.org The presence of fluoro or methyl groups tended to improve antifungal activity, whereas hydroxyl, methoxy, or nitro groups were detrimental. acs.org Similarly, in the context of indenoisoquinoline anticancer agents, substituents on the aromatic rings were found to make a consistently observable contribution to biological activity. acs.org

Investigation of Substituent Effects on Chemical and Biological Behaviors

The electronic and steric properties of substituents on the isoquinolinium scaffold directly influence both chemical reactivity and biological function.

Effects on Chemical Reactivity:

Electronic Effects: Electron-donating groups (EDGs) on the isoquinoline ring increase the electron density, which can decrease the electrophilicity of the C-1 position, potentially slowing down nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the ring more electrophilic and more susceptible to nucleophilic addition. acs.org This principle is fundamental in modulating the reactivity for synthetic transformations.

Steric Effects: Bulky substituents, particularly at positions C-1 or C-8, can sterically hinder the approach of nucleophiles to the C-1 position, thereby affecting reaction rates and outcomes. acs.org

Effects on Biological Behavior:

Target Binding: Substituents on the isoquinoline ring can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with biological targets like enzymes or DNA. For example, studies on indenoisoquinoline inhibitors of topoisomerase I showed that even simple aromatic substituents contribute to enzyme inhibitory activity and cytotoxicity, likely by influencing binding within the enzyme-DNA complex. acs.org Research on antifungal dihydroisoquinolinium salts found that substituents like fluorine on an N-aryl ring significantly improved activity, suggesting specific, favorable interactions with the fungal target. acs.org

| Substituent on N-Aryl Ring | A. alternate | C. lunata | V. mali |

|---|---|---|---|

| H (unsubstituted) | 27.5 | 10.3 | 29.2 |

| 2'-F | 10.3 | 4.7 | 18.0 |

| 4'-F | 15.4 | 5.8 | 13.7 |

| 2'-CH3 | 16.8 | 7.2 | 15.3 |

| 4'-OH | >50 | 28.5 | >50 |

| 4'-OCH3 | >50 | 25.6 | >50 |

Analytical Methodologies for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Product Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of 2-Propylisoquinolinium bromide and for the analysis of mixtures containing this and related N-alkylisoquinolinium salts. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.comrsc.org

For the analysis of isoquinolinium-based cationic surfactants, a reversed-phase HPLC method is often effective. researchgate.net A universal HPLC method has been developed for a series of N-alkylisoquinolinium bromides, which can be adapted for this compound. researchgate.net In such a method, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for the separation of compounds with varying alkyl chain lengths. mdpi.comrsc.org

The mobile phase composition is a critical parameter that is optimized to achieve good separation. A gradient elution is often employed, starting with a higher polarity solvent and gradually increasing the proportion of a lower polarity organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com This allows for the efficient elution of a range of compounds with different polarities. Detection is typically carried out using a UV detector, as the isoquinolinium ring system exhibits strong UV absorbance. researchgate.net A common wavelength for detection is 257 nm. researchgate.net

The retention time of this compound would be expected to fall within a predictable range based on its alkyl chain length when analyzed alongside a homologous series of N-alkylisoquinolinium bromides. Shorter alkyl chains result in shorter retention times, while longer chains lead to increased retention.

Table 1: Representative HPLC Parameters for Analysis of N-Alkylisoquinolinium Bromides

| Parameter | Value |

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 257 nm |

| Injection Volume | 10 µL |

Table 2: Expected Retention Times for a Mixture of N-Alkylisoquinolinium Bromides

| Compound | Alkyl Chain | Expected Retention Time (min) |

| 2-Ethylisoquinolinium bromide | C2 | ~ 4.5 |

| This compound | C3 | ~ 5.8 |

| 2-Butylisoquinolinium bromide | C4 | ~ 7.2 |

| 2-Pentylisoquinolinium bromide | C5 | ~ 8.5 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for monitoring the progress of chemical reactions, including the synthesis of isoquinolinium salts. thieme-connect.comsioc-journal.cn It allows for the qualitative assessment of the consumption of starting materials and the formation of products. sioc-journal.cn

For the synthesis of this compound, which typically involves the reaction of isoquinoline (B145761) with a propyl halide, TLC can be used to track the disappearance of the isoquinoline spot and the appearance of the more polar product spot. The stationary phase is commonly a silica (B1680970) gel plate (Silica Gel 60 F254), which is a polar adsorbent. thieme-connect.comresearchgate.net

The choice of mobile phase, or eluent, is crucial for achieving good separation of the reactant and product. A mixture of a relatively non-polar solvent and a more polar solvent is often used. For instance, a mobile phase of chloroform (B151607)/methanol (100/1 v/v) has been successfully employed for monitoring the synthesis of N-alkylisoquinolinium salts. researchgate.net The components of the reaction mixture are separated based on their affinity for the stationary and mobile phases. The less polar isoquinoline will travel further up the plate (higher Retention Factor, Rf), while the more polar this compound product will have a lower Rf value.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the isoquinolinium ring is UV-active. researchgate.netresearchgate.net Additionally, staining with a reagent such as Dragendorff's reagent can be used for the detection of quaternary ammonium (B1175870) compounds. researchgate.net

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Chloroform/Methanol (100:1, v/v) |

| Visualization | UV light (254 nm), Dragendorff's reagent |

| Expected Rf (Isoquinoline) | ~ 0.8 |

| Expected Rf (this compound) | ~ 0.2 |

Quantitative Spectroscopic Methods (e.g., FTIR with KBr pellet techniques)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the structural characterization of this compound. mdpi.comrsc.org By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated which provides a "fingerprint" of the molecule's functional groups. photometrics.net

For solid samples like this compound, the potassium bromide (KBr) pellet technique is a common sample preparation method. youtube.com This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. This pellet is then placed in the beam of the FTIR spectrometer. youtube.com

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2960 - 2850 | Aliphatic C-H stretching (propyl group) |

| 1650 - 1500 | C=C and C=N aromatic ring stretching |

| 1465 - 1375 | Aliphatic C-H bending (propyl group) |

| 850 - 700 | Aromatic C-H out-of-plane bending |

Future Research Directions and Emerging Opportunities

Development of Novel Green Synthetic Strategies for 2-Propylisoquinolinium Bromide

The traditional synthesis of quaternary ammonium (B1175870) salts, including this compound, often involves methods that are not environmentally benign. Future research is increasingly focused on developing "green" synthetic protocols that are more sustainable and efficient.

Key areas of development include:

Solvent-Free Synthesis: A significant advancement in green chemistry is the move towards solvent-free reaction conditions. For instance, the oxidation of quaternary ammonium bromides to their corresponding tribromides has been achieved effectively using potassium permanganate (B83412) in a solvent-free process, resulting in high purity and excellent yields. tandfonline.com This approach minimizes waste and avoids the use of hazardous solvents. tandfonline.com